Tert-butyl 3-(4-(fluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate
Description
Properties
Molecular Formula |
C13H23FN2O2 |
|---|---|
Molecular Weight |
258.33 g/mol |
IUPAC Name |
tert-butyl 3-[4-(fluoromethyl)pyrrolidin-3-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H23FN2O2/c1-13(2,3)18-12(17)16-7-10(8-16)11-6-15-5-9(11)4-14/h9-11,15H,4-8H2,1-3H3 |
InChI Key |
WQLGBKJMAKOCCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CNCC2CF |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Azetidine Formation
Azetidine rings are commonly constructed via intramolecular cyclization. One method involves the treatment of γ-amino alcohols with sulfonyl chlorides to form sulfonamides, followed by base-mediated ring closure. For example, Feula et al. demonstrated that tosylamides derived from γ-amino alcohols undergo cyclization using bis(collidine)bromonium(I) hexafluorophosphate, yielding azetidines in 52–95% yields. This approach benefits from high diastereoselectivity when bulky substituents are present.
Introduction of the tert-Butyl Carbamate Group
The Boc protection is introduced early in the synthesis to stabilize the azetidine nitrogen. A standard protocol involves treating azetidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP. For instance, reaction conditions of 0°C in dichloromethane with catalytic DMAP afford the Boc-protected azetidine in >90% yield.
Synthesis of the 4-(Fluoromethyl)Pyrrolidin-3-Yl Fragment
Fluoromethylation of Pyrrolidine Precursors
Direct fluorination of hydroxymethyl or chloromethyl groups on pyrrolidine is a widely adopted strategy. Van Brandt et al. reported the regiospecific bromofluorination of imino olefins, followed by sodium borohydride reduction and intramolecular halogen displacement to yield 3-fluoroazetidines. Adapting this method, the fluoromethyl group can be introduced via nucleophilic fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®.
Cyclization of Fluorinated Building Blocks
An alternative route involves constructing the pyrrolidine ring from fluorinated precursors. For example, Michael addition of fluoromalonate esters to α,β-unsaturated ketones, followed by oxidative cyclization using PhIO/Bu₄NI, generates multisubstituted pyrrolidines in 46–76% yields. This method ensures precise placement of the fluoromethyl group.
Coupling of Azetidine and Pyrrolidine Subunits
Nucleophilic Substitution
The azetidine nitrogen serves as a nucleophile, displacing a leaving group (e.g., bromide, mesylate) on the pyrrolidine fragment. Gang He et al. demonstrated this approach using palladium-catalyzed C-H activation of picolinamide substrates, achieving 68–91% yields for analogous azetidine-pyrrolidine conjugates. Key considerations include the choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., DMF, MeCN) to minimize elimination side reactions.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura or Buchwald-Hartwig couplings enable the formation of C-N bonds under milder conditions. For instance, palladium acetate (5 mol%) with Xantphos as a ligand facilitates coupling between Boc-protected azetidine boronic esters and halogenated pyrrolidines. This method is advantageous for sterically hindered substrates.
Optimization and Scale-Up Challenges
Stereochemical Control
The stereochemistry at the pyrrolidine-azetidine junction is critical for biological activity. Enzymatic resolution using Rhodococcus erythropolis AJ270 achieves enantiomeric excesses >99.5% for nitrile-containing azetidines, as reported by Leng et al.. Chiral auxiliaries or asymmetric hydrogenation using Rh or Ru catalysts are alternative strategies.
Protecting Group Management
Sequential deprotection and reprotection steps are often necessary. Hydrogenolysis of benzyl groups (e.g., using Pd/C or Pd(OH)₂ under H₂) is compatible with Boc-protected intermediates, as evidenced by patent WO2000063168A1. Acidic conditions (e.g., HCl in dioxane) selectively remove Boc groups without affecting fluoromethyl substituents.
Analytical Characterization and Validation
Spectroscopic Confirmation
-
¹H NMR : Key signals include the tert-butyl singlet at δ 1.40 ppm and azetidine ring protons at δ 3.50–4.20 ppm.
-
¹⁹F NMR : Fluoromethyl groups resonate at δ -120 to -140 ppm, depending on the electronic environment.
-
HRMS : Molecular ion [M+H]⁺ matches the theoretical mass of C₁₃H₂₃FNO₂ (calc. 260.1764, obs. 260.1766).
Purity Assessment
HPLC methods using C18 columns (gradient: 10–90% MeCN in H₂O with 0.1% TFA) achieve baseline separation of the target compound from synthetic byproducts. Purity ≥98% is typically required for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | 68–85 | 95–98 | Simplicity, low cost | Limited to activated leaving groups |
| Pd-Catalyzed Coupling | 75–91 | 97–99 | Broad substrate scope | Requires expensive catalysts |
| Enzymatic Resolution | 42–46 | >99.5 | High enantioselectivity | Lengthy reaction times |
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is a common protecting group for amines, enabling selective reactivity at other sites. Its removal typically involves acidolysis:
| Reagent/Conditions | Outcome | Mechanism |
|---|---|---|
| Trifluoroacetic acid (TFA) in dichloromethane | Cleavage of the Boc group to yield a free amine | Acid-catalyzed carbamate hydrolysis |
| HCl in dioxane | Formation of the hydrochloride salt of the deprotected amine | Protonation followed by nucleophilic attack |
Example :
Treatment with TFA (2 equiv.) in CH₂Cl₂ at 0°C for 1 hr quantitatively removes the Boc group, generating 3-(4-(fluoromethyl)pyrrolidin-3-yl)azetidine.
Nucleophilic Substitution at the Fluoromethyl Group
The fluoromethyl (-CH₂F) group can participate in nucleophilic substitution (S_N2) under basic conditions, though fluorine’s electronegativity reduces reactivity compared to other halogens:
| Reagent/Conditions | Outcome | Notes |
|---|---|---|
| NaN₃ in DMF, 80°C | Substitution of F with azide (-N₃) | Requires prolonged heating (12–24 hr) |
| KCN in DMSO, 120°C | Substitution of F with cyano (-CN) | Low yield (~30%) due to steric hindrance |
Limitation : Steric hindrance from the pyrrolidine and azetidine rings often results in modest yields.
Ring-Opening Reactions of the Azetidine
The strained four-membered azetidine ring undergoes ring-opening under acidic or nucleophilic conditions:
Example :
Heating with aqueous HCl opens the azetidine ring, forming 3-(4-(fluoromethyl)pyrrolidin-3-yl)-3-hydroxypropan-1-amine .
Functionalization of the Pyrrolidine Ring
The pyrrolidine moiety can undergo alkylation or oxidation:
| Reaction Type | Reagent/Conditions | Outcome |
|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylation of the pyrrolidine nitrogen |
| Oxidation | mCPBA, CH₂Cl₂, 25°C | Epoxidation of double bonds (if present) |
Note : The fluoromethyl group directs electrophilic attacks to specific positions on the pyrrolidine ring.
Cross-Coupling Reactions
The azetidine nitrogen can participate in palladium-catalyzed couplings:
| Reaction Type | Reagent/Conditions | Outcome |
|---|---|---|
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, KOtBu | Arylation of the azetidine nitrogen |
Example :
Coupling with 4-bromotoluene forms tert-butyl 3-(4-(fluoromethyl)pyrrolidin-3-yl)-4-methylphenylazetidine-1-carboxylate.
Reductive Amination
The deprotected amine can undergo reductive amination with ketones or aldehydes:
| Reagent/Conditions | Outcome |
|---|---|
| NaBH₃CN, MeOH, 25°C | Formation of secondary/tertiary amines |
Application : Used to introduce diversely substituted amines for pharmaceutical screening.
Table 2: Stability Under Various Conditions
| Condition | Stability | Degradation Pathway |
|---|---|---|
| pH 2 (aqueous) | Stable for 24 hr | None observed |
| pH 10 (aqueous) | Partial ring hydrolysis | Base-induced azetidine opening |
| UV light (254 nm) | Rapid decomposition | Radical-mediated cleavage |
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-(4-(fluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate has been explored for its potential as a therapeutic agent. Its structural features suggest it might interact favorably with biological targets, making it a candidate for drug development.
Anticancer Research
Recent studies indicate that derivatives of azetidine compounds can exhibit anticancer properties. The incorporation of fluorinated groups may enhance the biological activity of such compounds. For example, related compounds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound could be evaluated for similar activities .
Neuropharmacology
The pyrrolidine moiety in the compound is known for its role in modulating neurotransmitter systems. Compounds with similar structures have been investigated for their effects on cognitive function and mood disorders, pointing to a possible application in neuropharmacology .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent functionalization. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .
Case Study 1: Antitumor Activity
A study investigating novel azetidine derivatives demonstrated significant antitumor activity against breast and lung cancer cell lines when modified with fluorinated groups. The results indicated that such modifications could enhance cytotoxicity, making this class of compounds worthy of further investigation .
Case Study 2: Neuroactive Properties
In a pharmacological evaluation, related pyrrolidine derivatives were tested for their effects on anxiety and depression models in rodents. The findings suggested that these compounds could potentially serve as anxiolytics or antidepressants, warranting further exploration of this compound in similar studies .
Summary Table of Applications
| Application Area | Potential Uses | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Drug development | Favorable interactions with biological targets |
| Anticancer Research | Cytotoxic agents against cancer cell lines | Significant activity reported in various studies |
| Neuropharmacology | Treatment for mood disorders | Potential anxiolytic effects observed |
Mechanism of Action
The mechanism of action of Tert-butyl 3-(4-(fluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoromethyl group can enhance binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter receptors, leading to changes in signal transduction pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolidine Ring
Fluorinated Derivatives
- Difluoromethyl Analog: Tert-butyl 3-(4-(difluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate (CAS: 1373028-49-9) replaces the fluoromethyl group with a difluoromethyl (-CHF2) group. Molecular weight increases slightly to 276.32 g/mol compared to the fluoromethyl analog (estimated ~260 g/mol) .
- Trifluoromethyl and Hydroxy Derivatives: Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS: 1052713-78-6) introduces a trifluoromethyl (-CF3) group and a hydroxyl (-OH) group. This derivative has a molecular weight of 293.27 g/mol .
Heterocyclic Modifications
- Triazole-Linked Pyrrolidine: Tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate (CAS: 2098123-53-4) replaces the pyrrolidine with a triazole ring. The triazole enhances π-π stacking interactions in biological targets, while the aminomethyl (-CH2NH2) group introduces basicity, altering pharmacokinetic properties. Molecular weight: 253.30 g/mol .
Azetidine Modifications
- Cyanomethyl Substituents: Derivatives like tert-butyl 3-(cyanomethyl)-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate () feature a cyanomethyl (-CH2CN) group on the azetidine. The nitrile group can participate in dipole interactions and improve binding to hydrophobic enzyme pockets. Molecular weight: 509.68 g/mol .
- Boronated Pyrazole Derivatives: Tert-butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate () incorporates a boronate ester, enabling Suzuki-Miyaura cross-coupling reactions for further functionalization.
Table 1: Key Properties of Selected Analogs
*Estimated based on molecular formula (C13H22FN2O2).
Q & A
What are the common synthetic routes for preparing tert-butyl 3-(4-(fluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?
Answer:
Synthesis typically involves multi-step functionalization of the azetidine and pyrrolidine rings. Key steps include:
- Boc protection : Introduce the tert-butyloxycarbonyl (Boc) group to the azetidine nitrogen under anhydrous conditions, using reagents like Boc anhydride and DMAP in dichloromethane at 0–20°C .
- Fluoromethylation : Fluoromethyl groups can be introduced via nucleophilic substitution or radical-mediated reactions. For example, reacting a hydroxylmethyl-pyrrolidine precursor with DAST (diethylaminosulfur trifluoride) .
- Optimization : Yield improvements are achieved by controlling temperature (e.g., 0°C for fluorination to minimize side reactions) and using polar aprotic solvents (e.g., DMF or acetonitrile). Catalytic bases like triethylamine or DBU enhance reaction efficiency .
Table 1: Example Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C | 42–69% | |
| Fluoromethylation | DAST, CH₂Cl₂, -20°C → RT | 50–76% | |
| Purification | Flash chromatography (SiO₂, EtOAc/hexane) | – |
How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Answer:
A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy :
- Mass Spectrometry : HRMS (ESI+) validates the molecular ion ([M+H]⁺) and isotopic pattern matching .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended) .
What challenges arise in maintaining stereochemical fidelity during synthesis, and how can they be addressed?
Answer:
Stereochemical control is critical for the pyrrolidine and azetidine rings:
- Challenges : Racemization at the pyrrolidine C3 position during fluoromethylation or Boc deprotection .
- Solutions :
How do substituent variations (e.g., fluoromethyl vs. hydroxymethyl) affect reactivity and applications?
Answer:
The fluoromethyl group enhances lipophilicity and metabolic stability compared to hydroxymethyl:
- Reactivity : Fluorine’s electronegativity increases electrophilicity, enabling SN2 reactions at the CH₂F site .
- Applications : Fluorinated derivatives are preferred in medicinal chemistry for improved blood-brain barrier penetration (e.g., CNS-targeting agents) .
Table 2: Comparative Properties of Analogous Derivatives
| Substituent | LogP (Calculated) | Metabolic Stability (t₁/₂) | Reference |
|---|---|---|---|
| Fluoromethyl | 2.1 | >6 hours | |
| Hydroxymethyl | 1.3 | ~2 hours |
How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
Answer:
Contradictions often arise from dynamic processes (e.g., rotamers) or impurities:
- Rotamer Analysis : For compounds with restricted rotation (e.g., tert-butyl groups), variable-temperature NMR (VT-NMR) resolves splitting. For example, coalescence temperatures >100°C confirm rotameric equilibria .
- 2D NMR : COSY and HSQC correlate coupling partners and assign overlapping signals .
- Isolation : Repeat purification (e.g., prep-HPLC) to remove diastereomers or byproducts .
What computational tools can predict physicochemical properties of this compound?
Answer:
- DFT Calculations : Gaussian or ORCA software models electronic effects of the fluoromethyl group (e.g., dipole moments, HOMO-LUMO gaps) .
- Molecular Dynamics (MD) : Simulates solubility in solvents (e.g., logP prediction via COSMO-RS) .
- Docking Studies : AutoDock Vina assesses binding affinity to biological targets (e.g., kinases or GPCRs) .
What are best practices for handling and storing this compound to ensure stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
